molecular formula C15H14ClNO4S B3136544 Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate CAS No. 418806-66-3

Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate

Cat. No. B3136544
CAS RN: 418806-66-3
M. Wt: 339.8 g/mol
InChI Key: DIQHGHKWXYWVJC-UHFFFAOYSA-N
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Description

Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate, also known as CP-690,550, is a chemical compound that has been the focus of extensive scientific research due to its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors, which are used to treat various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Synthetic Applications in Organic Chemistry

Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate serves as a precursor or intermediate in the synthesis of complex organic molecules. For instance, it is utilized in the development of new synthetic equivalents based on Weinreb amide functionality for the convenient synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. Such synthetic routes are pivotal for the construction of compounds with potential pharmacological activities (Kommidi, Balasubramaniam, & Aidhen, 2010).

Pharmacological Research

While excluding direct drug use and dosage details, this compound's derivatives have been explored for their cellular pharmacology, providing foundational knowledge for further therapeutic research. Studies on related compounds have shown mechanisms of cellular uptake and interaction within cells, offering insights into how similar molecules might be designed for specific therapeutic targets (Houghton et al., 1990).

Environmental Chemistry

Research has also focused on the environmental behavior and impact of phenylsulfonyl compounds, including those structurally related to this compound. Studies include the tracking and degradation of these compounds in sewage treatment plants, contributing to our understanding of their environmental fate and potential effects (Krause & Schöler, 2000).

Material Science

In the field of material science, derivatives of this compound are investigated for their potential applications in the synthesis of polymers and other materials. For example, studies on the polymerization of related sulfonyl compounds have led to the development of materials with specific physical or chemical properties, which could be useful in various industrial applications (Shouji, Nishimura, Yamamoto, & Tsuchida, 1994).

properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-4-chloroanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-21-15(18)11-17(13-9-7-12(16)8-10-13)22(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQHGHKWXYWVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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